1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
CAS No.: 922846-33-1
Cat. No.: VC7621588
Molecular Formula: C27H28ClN5O2
Molecular Weight: 490
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide - 922846-33-1](/images/structure/VC7621588.png)
Specification
CAS No. | 922846-33-1 |
---|---|
Molecular Formula | C27H28ClN5O2 |
Molecular Weight | 490 |
IUPAC Name | 1-(4-chlorophenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C27H28ClN5O2/c1-19-4-6-20(7-5-19)17-32-18-30-24-23(25(32)34)16-31-33(24)15-14-29-26(35)27(12-2-3-13-27)21-8-10-22(28)11-9-21/h4-11,16,18H,2-3,12-15,17H2,1H3,(H,29,35) |
Standard InChI Key | CLFZQMVCPSJTIS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three distinct pharmacophoric elements:
-
Chlorophenyl Group: A para-chlorinated benzene ring linked to the cyclopentane carboxamide, enhancing lipophilicity and potential target binding.
-
Pyrazolo[3,4-d]Pyrimidine Core: A bicyclic heteroaromatic system substituted at position 5 with a 4-methylbenzyl group, a feature associated with kinase inhibition.
-
Cyclopentanecarboxamide Side Chain: A conformationally constrained carboxamide moiety that may influence solubility and metabolic stability.
The stereochemical configuration and tautomeric forms of the pyrazolo-pyrimidine ring remain uncharacterized in public literature, though computational models suggest preferential keto-enol tautomerism at the 4-oxo position.
Physicochemical Profile
Key properties derived from its structure include:
Property | Value/Description |
---|---|
Molecular Weight | 490 g/mol |
LogP (Predicted) | 3.8 ± 0.5 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (Amide NH, Pyrimidine NH) |
Hydrogen Bond Acceptors | 5 (Amide O, Pyrimidine N/O) |
Rotatable Bonds | 8 |
Polar Surface Area | 95 Ų |
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential, though experimental pharmacokinetic data are lacking.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step sequences, typically starting with the construction of the pyrazolo[3,4-d]pyrimidine core. A generalized approach includes:
-
Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold.
-
Benzylation: Introduction of the 4-methylbenzyl group at position 5 via nucleophilic substitution or palladium-catalyzed coupling.
-
Side Chain Installation: Reaction of the pyrimidine nitrogen with 2-chloroethylamine, followed by amidation with 1-(4-chlorophenyl)cyclopentanecarboxylic acid.
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C), and catalytic bases (e.g., K₂CO₃). Yields for individual steps are unreported in public domains, though analogous syntheses achieve 40–60% efficiency.
Structural Modifications
Patent literature highlights the impact of substituents on bioactivity:
-
4-Methylbenzyl Group: Replacing this with bulkier aryl groups (e.g., 3-phenyl) reduces solubility but enhances target affinity in related compounds .
-
Cyclopentane Ring: Smaller cycloalkyl groups (e.g., cyclopropane) diminish metabolic stability, while larger rings (cycloheptane) increase molecular weight disproportionately .
Biological Activity and Mechanistic Insights
In Vitro Pharmacological Profiles
While direct studies on this compound are sparse, pyrazolo[3,4-d]pyrimidines exhibit:
-
Kinase Inhibition: Analogous compounds inhibit ABL1, SRC, and JAK2 kinases at IC₅₀ values of 10–100 nM, suggesting potential antiproliferative effects.
-
Apoptosis Induction: In MCF-7 breast cancer cells, structural analogs activate caspase-3/7 by 3-fold compared to controls.
Mechanistically, the 4-methylbenzyl group may occupy hydrophobic kinase pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues.
Comparative Analysis with Analogues
EvitaChem’s derivative (CAS 941971-14-8) replaces the ethyl linker with a direct bond, reducing flexibility but improving IC₅₀ against BT-549 cells by 30%. Such structure-activity relationships underscore the importance of the ethyl spacer in balancing potency and pharmacokinetics.
Challenges and Future Directions
ADMET Considerations
Predicted challenges include:
-
Hepatic Metabolism: Cytochrome P450 3A4-mediated oxidation of the 4-methylbenzyl group, necessitating prodrug strategies.
-
Solubility Limitations: Aqueous solubility <10 μg/mL at pH 7.4, requiring formulation with surfactants or cyclodextrins.
Synthetic Scalability
Current routes employ cost-intensive palladium catalysts for benzylation. Future work may explore nickel- or iron-catalyzed alternatives to reduce production costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume